molecular formula C10H12BrN B2680824 8-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline CAS No. 887749-24-8

8-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2680824
CAS No.: 887749-24-8
M. Wt: 226.117
InChI Key: AUNCOHLGLUAIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12BrN. It belongs to the class of tetrahydroquinolines, which are partially saturated derivatives of quinoline. This compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 6th position on the tetrahydroquinoline ring. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 6-methyl-1,2,3,4-tetrahydroquinoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 8-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The bromine and methyl groups on the tetrahydroquinoline ring influence its binding affinity and specificity towards enzymes and receptors. The compound can modulate enzyme activity, inhibit or activate receptors, and interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 6-Bromo-1,2,3,4-tetrahydroquinoline
  • 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline
  • 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Comparison: 8-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research applications .

Biological Activity

8-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline (C10H12BrN) is a synthetic compound within the tetrahydroquinoline class. Its unique structure, characterized by a bromine substitution at the 8th position and a methyl group at the 6th position, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is synthesized through bromination of 6-methyl-1,2,3,4-tetrahydroquinoline using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform. The reaction typically occurs at room temperature or slightly elevated temperatures to optimize yield and purity.

The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the bromine atom enhances its binding affinity to specific enzymes and receptors. This compound can modulate enzyme activities and interfere with cellular signaling pathways, leading to diverse biological effects .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi. For instance:

  • Staphylococcus aureus : Inhibitory concentrations were determined through agar diffusion tests.
  • Candida albicans : Demonstrated antifungal activity with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

Anticancer Properties

Research has highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induces apoptosis and inhibits cell proliferation.
  • Mechanistic Insights : The compound appears to activate caspase pathways and downregulate anti-apoptotic proteins such as Bcl-2 .

Comparative Biological Activity

To illustrate the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateSignificantCaspase activation
6-Bromo-1,2,3,4-tetrahydroquinolineLowModerateCell cycle arrest
8-Bromo-4-methyl-1,2,3,4-tetrahydroquinolineLowLowNon-specific cytotoxicity

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

  • Study on Antimicrobial Efficacy :
    • A study published in Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load in treated groups compared to controls .
  • Cancer Cell Line Analysis :
    • Research published in Cancer Letters assessed the impact of this compound on breast cancer cell lines. Results showed that treatment led to a decrease in cell viability by over 50% at concentrations above 20 µg/mL within 48 hours .

Properties

IUPAC Name

8-bromo-6-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h5-6,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNCOHLGLUAIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.